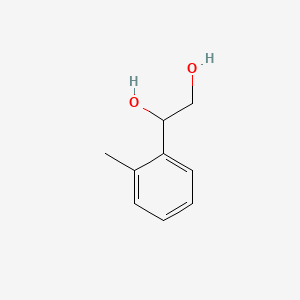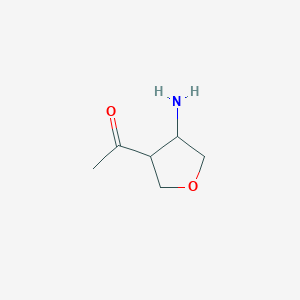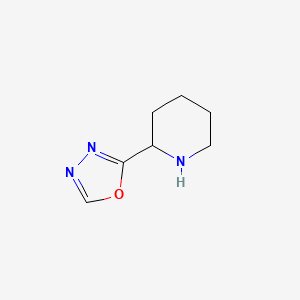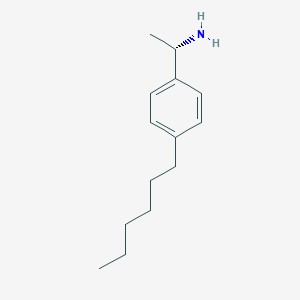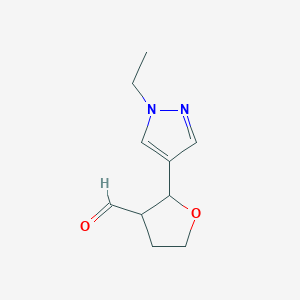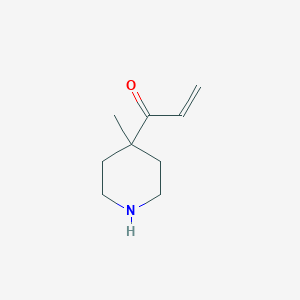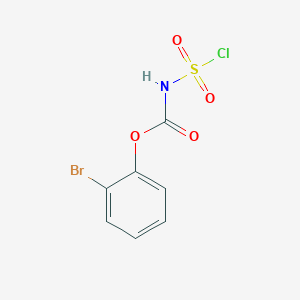
2-bromophenyl N-(chlorosulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C7H5BrClNO4S It is a derivative of carbamate, featuring a bromophenyl group and a chlorosulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromophenyl N-(chlorosulfonyl)carbamate can be synthesized through a reaction involving chlorosulfonyl isocyanate and 2-bromophenol. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (0°C) to control the reactivity of the intermediates . The reaction proceeds as follows:
- Chlorosulfonyl isocyanate is added to a solution of 2-bromophenol in dichloromethane.
- The mixture is stirred at 0°C for a specified period, usually around 2 hours.
- The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Amidation Reactions: The compound can participate in amidation reactions, particularly photo-induced amidation, where it acts as an amidyl-radical precursor.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Photocatalysts: In photo-induced amidation reactions, photocatalysts such as iridium or ruthenium complexes are often used.
Acids/Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted bromophenyl derivatives can be obtained.
Amidation Products: Photo-induced amidation yields amides with high efficiency and selectivity.
Hydrolysis Products: Hydrolysis results in the formation of amines and carbon dioxide.
Applications De Recherche Scientifique
2-Bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to act as an amidyl-radical precursor in photo-induced reactions. The compound undergoes homolytic cleavage under light irradiation, generating reactive intermediates that can participate in various chemical transformations . These intermediates can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenyl N-(chlorosulfonyl)carbamate: A similar compound with a different substituent on the phenyl ring.
Phenyl N-(chlorosulfonyl)carbamate: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chlorophenyl N-(chlorosulfonyl)carbamate: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity patterns. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the chlorosulfonyl group facilitates amidation and other transformations .
Propriétés
Formule moléculaire |
C7H5BrClNO4S |
|---|---|
Poids moléculaire |
314.54 g/mol |
Nom IUPAC |
(2-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-3-1-2-4-6(5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
Clé InChI |
JLDKNXNWYSNTES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(=O)NS(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


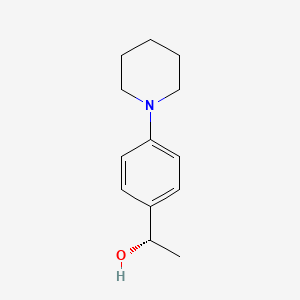


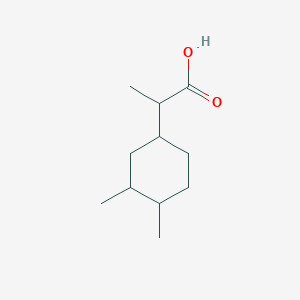
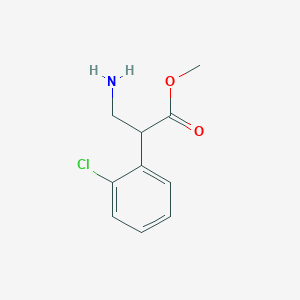
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)
